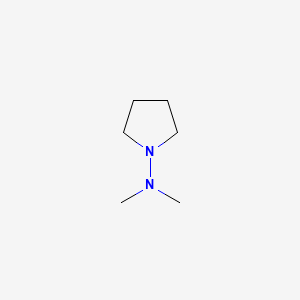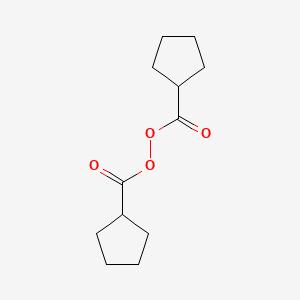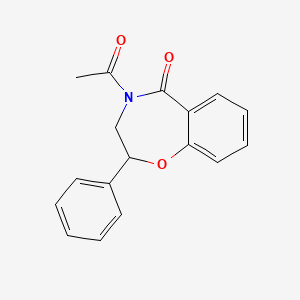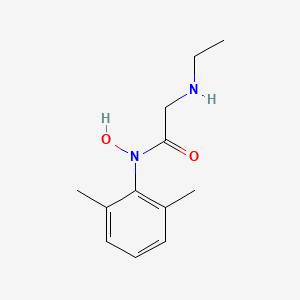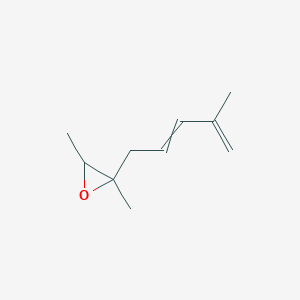
2,3-Dimethyl-2-(4-methylpenta-2,4-dien-1-yl)oxirane
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2,3-Dimethyl-2-(4-methylpenta-2,4-dien-1-yl)oxirane is an organic compound with the molecular formula C10H16O. It is a type of oxirane, which is a three-membered cyclic ether. This compound is also known by other names such as (Z)-2,2-Dimethyl-3-(3-methylpenta-2,4-dien-1-yl)oxirane and (Z)-Myroxide .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2,3-Dimethyl-2-(4-methylpenta-2,4-dien-1-yl)oxirane typically involves the epoxidation of a conjugated diene. One common method is the reaction of 2,3-dimethyl-1,3-butadiene with a peracid, such as m-chloroperoxybenzoic acid (m-CPBA), under controlled conditions. The reaction proceeds via the formation of an epoxide ring at the double bond .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the general approach would involve large-scale epoxidation reactions using similar reagents and conditions as those used in laboratory synthesis. The process would likely be optimized for yield and purity, with considerations for cost and environmental impact.
Analyse Des Réactions Chimiques
Types of Reactions
2,3-Dimethyl-2-(4-methylpenta-2,4-dien-1-yl)oxirane undergoes several types of chemical reactions, including:
Oxidation: The compound can be oxidized to form various products, depending on the reagents and conditions used.
Reduction: Reduction reactions can open the epoxide ring, leading to the formation of diols.
Substitution: Nucleophilic substitution reactions can occur at the epoxide ring, resulting in the formation of different substituted products.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include peracids like m-CPBA.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) can be used.
Substitution: Nucleophiles like hydroxide ions (OH-) or alkoxides (RO-) are commonly employed.
Major Products Formed
Oxidation: Various oxidized products, depending on the specific conditions.
Reduction: Diols are typically formed.
Substitution: Substituted oxirane derivatives.
Applications De Recherche Scientifique
2,3-Dimethyl-2-(4-methylpenta-2,4-dien-1-yl)oxirane has several applications in scientific research:
Chemistry: Used as a reagent in organic synthesis, particularly in the study of epoxide chemistry and reactions involving conjugated dienes.
Medicine: Investigated for its potential biological activity and therapeutic applications.
Industry: Used in the production of various fine chemicals and intermediates.
Mécanisme D'action
The mechanism of action of 2,3-Dimethyl-2-(4-methylpenta-2,4-dien-1-yl)oxirane involves the reactivity of the epoxide ring. The strained three-membered ring is highly reactive and can undergo ring-opening reactions with nucleophiles. This reactivity is exploited in various chemical transformations and biological processes .
Comparaison Avec Des Composés Similaires
Similar Compounds
(E)-Myroxide: Another stereoisomer of the compound with similar chemical properties.
Ocimene oxide: A related compound with a similar structure but different stereochemistry
Uniqueness
2,3-Dimethyl-2-(4-methylpenta-2,4-dien-1-yl)oxirane is unique due to its specific stereochemistry and the presence of both an epoxide ring and a conjugated diene system. This combination of features makes it a valuable compound for studying the reactivity of epoxides and conjugated dienes .
Propriétés
Numéro CAS |
54478-44-3 |
|---|---|
Formule moléculaire |
C10H16O |
Poids moléculaire |
152.23 g/mol |
Nom IUPAC |
2,3-dimethyl-2-(4-methylpenta-2,4-dienyl)oxirane |
InChI |
InChI=1S/C10H16O/c1-8(2)6-5-7-10(4)9(3)11-10/h5-6,9H,1,7H2,2-4H3 |
Clé InChI |
FDZVPGIFEBSXGG-UHFFFAOYSA-N |
SMILES canonique |
CC1C(O1)(C)CC=CC(=C)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![N-[2-(4-amino-2-chloroanilino)ethyl]acetamide;sulfuric acid](/img/structure/B14640121.png)

![2H-Pyran, tetrahydro-2-[(3-methyl-2-butenyl)oxy]-](/img/structure/B14640140.png)




![Methyl 4-[5-(4-nitrophenyl)thiophen-2-yl]benzoate](/img/structure/B14640170.png)
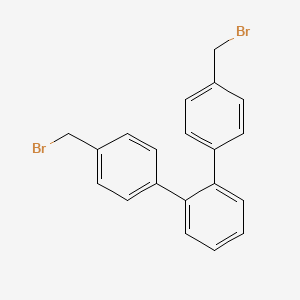
![2-Phenyl-N-[(propan-2-yl)carbamoyl]prop-1-ene-1-sulfonamide](/img/structure/B14640184.png)
